Lturm34

Description

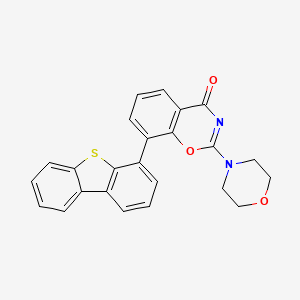

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

8-dibenzothiophen-4-yl-2-morpholin-4-yl-1,3-benzoxazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18N2O3S/c27-23-19-9-3-6-16(21(19)29-24(25-23)26-11-13-28-14-12-26)18-8-4-7-17-15-5-1-2-10-20(15)30-22(17)18/h1-10H,11-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMMSWOMXOZLOPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=O)C3=C(O2)C(=CC=C3)C4=CC=CC5=C4SC6=CC=CC=C56 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Lturm34: An In-Depth Technical Guide to its Mechanism of Action in DNA Repair

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lturm34 is a potent and highly selective small molecule inhibitor of the catalytic subunit of DNA-dependent protein kinase (DNA-PKcs). DNA-PK plays a critical role in the repair of DNA double-strand breaks (DSBs) through the Non-Homologous End Joining (NHEJ) pathway. By inhibiting DNA-PKcs, this compound effectively blocks this crucial repair mechanism, leading to the accumulation of DNA damage and subsequent cell death, particularly in cancer cells that are often more reliant on specific DNA repair pathways for survival. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its biochemical activity, cellular effects, and the experimental protocols used for its characterization.

Core Mechanism of Action: Inhibition of Non-Homologous End Joining (NHEJ)

DNA double-strand breaks are among the most cytotoxic forms of DNA damage. The NHEJ pathway is a major mechanism for the repair of these breaks and is active throughout the cell cycle. A key player in this pathway is DNA-PK, a complex consisting of the Ku70/80 heterodimer and the catalytic subunit, DNA-PKcs.

The process begins with the Ku70/80 heterodimer recognizing and binding to the broken DNA ends. This binding event recruits and activates DNA-PKcs. Activated DNA-PKcs then phosphorylates several downstream targets, including itself (autophosphorylation), which is a critical step for the recruitment of other NHEJ factors and the subsequent ligation of the DNA ends.

This compound exerts its effect by directly inhibiting the kinase activity of DNA-PKcs. This inhibition prevents the phosphorylation of key substrates, thereby stalling the NHEJ pathway and leading to the persistence of DNA double-strand breaks.

Signaling Pathway of NHEJ and this compound Inhibition

The following diagram illustrates the classical NHEJ pathway and the specific point of inhibition by this compound.

Caption: The Non-Homologous End Joining (NHEJ) pathway for DNA double-strand break repair.

Quantitative Data

The following tables summarize the key quantitative data for this compound, demonstrating its potency and selectivity.

Table 1: In Vitro Kinase Inhibition

| Target | IC50 (nM) | Selectivity vs. PI3Kα | Reference |

| DNA-PK | 34 | >170-fold | [1][2] |

| PI3Kα | >5800 | - | [1][2] |

| PI3Kβ | 5800 | - | [1][2] |

| PI3Kδ | 8500 | - | [1][2] |

| PI3Kγ | >5800 | - | [1][2] |

Table 2: Anti-proliferative Activity in Cancer Cell Lines

| Cell Line | Cancer Type | Growth Inhibition (%) at 10 µM | Reference |

| HOP-92 | Non-Small Cell Lung Cancer | 54 | [1][2] |

Note: this compound has shown consistent activity against 11 out of 16 tested cell lines in initial screenings. Further detailed IC50 values for a broader range of cell lines are under investigation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

DNA-PK Kinase Activity Assay

This assay quantifies the enzymatic activity of DNA-PKcs and its inhibition by this compound.

Workflow Diagram:

Caption: Workflow for a typical in vitro DNA-PK kinase activity assay.

Protocol:

-

Reagent Preparation:

-

Prepare a reaction buffer (e.g., 20 mM HEPES pH 7.5, 5 mM MgCl₂).

-

Dilute DNA-PK enzyme to the desired concentration in the reaction buffer.

-

Prepare a solution of a suitable DNA substrate (e.g., a linearized plasmid or a specific peptide).

-

Prepare a stock solution of ATP.

-

Prepare serial dilutions of this compound in DMSO, with the final DMSO concentration in the assay kept below 1%.

-

-

Assay Procedure:

-

In a 96-well plate, add the DNA-PK enzyme, DNA substrate, and this compound (or DMSO vehicle control).

-

Initiate the reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

-

Detection:

-

Stop the reaction and measure the remaining ATP using a luminescence-based kit (e.g., Kinase-Glo).

-

Read the luminescence signal using a plate reader.

-

-

Data Analysis:

-

Plot the luminescence signal against the concentration of this compound.

-

Calculate the IC50 value using a suitable software package (e.g., GraphPad Prism).[1]

-

Cell Viability Assay

This assay determines the effect of this compound on the proliferation and survival of cancer cells.

Protocol (using a colorimetric assay like MTT):

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Treatment:

-

Treat the cells with a range of concentrations of this compound (and a vehicle control).

-

Incubate the cells for a specified period (e.g., 72 hours).

-

-

Detection:

-

Add the MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis:

-

Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.

-

Plot the percentage of cell viability against the this compound concentration to determine the GI50 (concentration for 50% growth inhibition).

-

γH2AX Foci Formation Assay (Immunofluorescence)

This cellular assay visualizes DNA double-strand breaks by detecting the phosphorylated form of histone H2AX (γH2AX), which accumulates at sites of DNA damage. Inhibition of DNA repair by this compound is expected to lead to a sustained presence of γH2AX foci.

Protocol:

-

Cell Culture and Treatment:

-

Grow cells on coverslips in a multi-well plate.

-

Induce DNA damage (e.g., using ionizing radiation or a topoisomerase inhibitor).

-

Treat the cells with this compound or a vehicle control for a specified time course.

-

-

Immunostaining:

-

Fix the cells with paraformaldehyde.

-

Permeabilize the cells with a detergent (e.g., Triton X-100).

-

Block non-specific antibody binding with a blocking solution (e.g., bovine serum albumin).

-

Incubate with a primary antibody against γH2AX.

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

-

Imaging and Analysis:

-

Mount the coverslips on microscope slides.

-

Acquire images using a fluorescence microscope.

-

Quantify the number and intensity of γH2AX foci per nucleus using image analysis software (e.g., ImageJ).

-

Selectivity for NHEJ over Homologous Recombination (HR)

To confirm that this compound specifically targets the NHEJ pathway, its effect on the Homologous Recombination (HR) pathway can be assessed. A key marker for active HR is the formation of RAD51 foci at sites of DNA damage. It is anticipated that this compound will not significantly affect the formation of RAD51 foci, indicating its specificity for the DNA-PK-dependent NHEJ pathway.

Experimental Approach: RAD51 Foci Formation Assay

The protocol for this assay is similar to the γH2AX foci formation assay, with the primary antibody targeting RAD51 instead of γH2AX. A lack of significant change in the number of RAD51 foci in the presence of this compound following DNA damage would provide strong evidence for its selectivity.

Conclusion

This compound is a potent and selective inhibitor of DNA-PKcs, a critical component of the Non-Homologous End Joining DNA repair pathway. Its mechanism of action involves the direct inhibition of DNA-PK kinase activity, leading to the accumulation of unrepaired DNA double-strand breaks and subsequent cancer cell death. The quantitative data and experimental protocols provided in this guide offer a comprehensive technical overview for researchers and drug development professionals working on novel cancer therapeutics targeting DNA damage response pathways. Further investigation into the anti-proliferative effects of this compound across a wider range of cancer types and in combination with other DNA-damaging agents is warranted.

References

The Inhibition of the DNA-PK Signaling Pathway: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The DNA-dependent protein kinase (DNA-PK) signaling pathway is a critical component of the cellular DNA damage response, primarily orchestrating the repair of DNA double-strand breaks through the non-homologous end joining (NHEJ) pathway. Its central role in maintaining genomic integrity has significant implications in oncology, as elevated DNA-PK activity is frequently associated with cancer progression and resistance to genotoxic therapies such as radiation and chemotherapy. Consequently, the inhibition of the DNA-PK pathway has emerged as a promising therapeutic strategy to enhance the efficacy of existing cancer treatments. This technical guide provides a comprehensive overview of the DNA-PK signaling pathway, its role in cancer, and the mechanisms of its inhibition, with a focus on the specific inhibitor LTURM34. Detailed experimental protocols and quantitative data on various inhibitors are presented to facilitate further research and drug development in this area.

The DNA-PK Signaling Pathway

The DNA-PK holoenzyme is a nuclear serine/threonine protein kinase composed of a large catalytic subunit, DNA-PKcs (encoded by the PRKDC gene), and a heterodimeric regulatory subunit, Ku, which consists of Ku70 and Ku80 subunits. The pathway is activated by the presence of DNA double-strand breaks (DSBs).

Mechanism of Activation and Core Pathway

The canonical activation of the DNA-PK pathway is initiated by the detection of DSBs. The Ku70/Ku80 heterodimer has a high affinity for free DNA ends and rapidly binds to the break site, forming a scaffold that recruits and activates the DNA-PKcs catalytic subunit. This assembly of the DNA-PK holoenzyme at the site of damage is the central event that initiates the NHEJ cascade.

Once activated, DNA-PKcs phosphorylates a number of downstream targets to promote the processing and ligation of the broken DNA ends. A key event is the autophosphorylation of DNA-PKcs itself, which is thought to induce a conformational change that facilitates the recruitment and activity of other repair factors.

Downstream Targets and Cellular Functions

The primary function of the DNA-PK signaling pathway is the repair of DNA DSBs via NHEJ. In addition to its autophosphorylation, DNA-PKcs phosphorylates a number of key downstream effectors, including:

-

Artemis: A nuclease that processes DNA ends.

-

XRCC4 (X-ray repair cross-complementing protein 4): A core component of the NHEJ machinery that acts as a scaffold.

-

DNA Ligase IV: The enzyme responsible for the final ligation of the broken DNA ends.

-

Histone H2AX (γH2AX): DNA-PK, along with other kinases like ATM and ATR, contributes to the phosphorylation of H2AX at serine 139, creating γH2AX, a marker of DNA damage that helps to recruit repair factors to the site of the break.

Beyond its central role in NHEJ, the DNA-PK pathway is also implicated in other cellular processes, including the regulation of transcription, V(D)J recombination in the immune system, and the maintenance of telomeres.

The Role of DNA-PK Signaling in Cancer

The DNA-PK signaling pathway is frequently dysregulated in various cancers. Elevated expression and activity of DNA-PK have been linked to poor prognosis and resistance to radiotherapy and chemotherapy in a range of malignancies, including glioma, non-small cell lung cancer, and prostate cancer. By efficiently repairing the DNA damage induced by these therapies, the DNA-PK pathway promotes the survival of cancer cells.

This dependency of cancer cells on DNA-PK for survival following genotoxic stress makes it an attractive therapeutic target. The inhibition of DNA-PK is expected to sensitize cancer cells to the cytotoxic effects of DNA-damaging agents, thereby improving therapeutic outcomes.

Inhibition of the DNA-PK Signaling Pathway

Small molecule inhibitors targeting the kinase activity of DNA-PKcs have been developed as potential cancer therapeutics. These inhibitors typically act as ATP competitors, blocking the phosphorylation of downstream targets and thereby disrupting the NHEJ pathway.

This compound: A Specific DNA-PK Inhibitor

This compound is a specific inhibitor of DNA-PK with a reported IC50 value of 34 nM.[1][2] It exhibits high selectivity for DNA-PK over other related kinases, such as the Class I PI3K isoforms.[1][3] This selectivity is a desirable characteristic for a therapeutic agent, as it minimizes off-target effects.

Quantitative Data on DNA-PK Inhibitors

The following table summarizes the in vitro potency of this compound and other commonly used DNA-PK inhibitors.

| Inhibitor | Target | IC50 (nM) | Selectivity | Reference(s) |

| This compound | DNA-PK | 34 | 170-fold over PI3K | [1][3] |

| NU7441 (KU-57788) | DNA-PK | 14 | >100-fold over mTOR and PI3K | [4] |

| Nedisertib (M3814) | DNA-PK | < 3 | Highly selective | [4] |

| AZD7648 | DNA-PK | 0.6 | Highly selective | [4] |

| NU7026 | DNA-PK | 230 | 60-fold over PI3K | [4] |

| VX-984 | DNA-PK | Potent | Selective | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments to study the inhibition of the DNA-PK signaling pathway.

In Vitro DNA-PK Kinase Assay

This assay measures the kinase activity of purified DNA-PK in the presence of an inhibitor. The ADP-Glo™ Kinase Assay (Promega) is a commonly used platform.

Materials:

-

DNA-PK Kinase Enzyme System (e.g., Promega, Cat #V4106)

-

ADP-Glo™ Kinase Assay (e.g., Promega, Cat #V6930)

-

DNA-PK peptide substrate

-

ATP

-

DNA-PK Kinase Buffer (40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 1X DNA-PK Activation Buffer; 50μM DTT)[5]

-

Test inhibitor (e.g., this compound)

-

384-well plates

Procedure:

-

Prepare serial dilutions of the test inhibitor in DNA-PK Kinase Buffer.

-

In a 384-well plate, add the DNA-PK enzyme, peptide substrate, and inhibitor dilutions.

-

Initiate the kinase reaction by adding ATP.

-

Incubate at room temperature for 60 minutes.[5]

-

Add ADP-Glo™ Reagent to deplete the remaining ATP and incubate for 40 minutes at room temperature.[5]

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[5]

-

Measure luminescence using a plate reader.

-

Calculate the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.

Western Blot Analysis of DNA-PK Pathway Activation

This protocol is used to assess the phosphorylation status of DNA-PKcs and its downstream target H2AX in cultured cells following DNA damage and inhibitor treatment.

Materials:

-

Cell culture reagents

-

DNA-damaging agent (e.g., doxorubicin, etoposide, or ionizing radiation)

-

Test inhibitor (e.g., this compound)

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies:

-

Phospho-DNA-PKcs (Ser2056)

-

Total DNA-PKcs

-

Phospho-Histone H2AX (Ser139) (γH2AX)

-

Total Histone H2AX

-

Loading control (e.g., β-actin or GAPDH)

-

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Plate cells and allow them to adhere overnight.

-

Pre-treat cells with the test inhibitor or vehicle control for 1-2 hours.

-

Induce DNA damage by adding a DNA-damaging agent or by exposing cells to ionizing radiation.

-

After the desired time points, wash the cells with ice-cold PBS and lyse them in RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again with TBST and visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the relative levels of protein phosphorylation.

Immunofluorescence Staining of γH2AX Foci

This method is used to visualize and quantify the formation of DNA double-strand breaks in individual cells.

Materials:

-

Cells cultured on coverslips or in imaging-compatible plates

-

DNA-damaging agent

-

Test inhibitor

-

4% paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.2-0.5% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody: anti-γH2AX (Ser139)

-

Alexa Fluor-conjugated secondary antibody

-

DAPI for nuclear counterstaining

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Treat cells with the DNA-damaging agent and/or inhibitor as described for the western blot protocol.

-

Wash the cells with PBS and fix them with 4% PFA for 15-30 minutes at room temperature.[6]

-

Wash the cells with PBS and permeabilize them with permeabilization buffer for 10-15 minutes at room temperature.[6]

-

Wash the cells with PBS and block them with blocking buffer for 1 hour at room temperature.[6]

-

Incubate the cells with the primary anti-γH2AX antibody (diluted in blocking buffer) overnight at 4°C.[6]

-

Wash the cells with PBS and incubate them with the Alexa Fluor-conjugated secondary antibody (diluted in blocking buffer) for 1-2 hours at room temperature, protected from light.[6]

-

Wash the cells with PBS and counterstain the nuclei with DAPI for 5-10 minutes.

-

Wash the cells with PBS and mount the coverslips onto microscope slides using antifade mounting medium.

-

Visualize the γH2AX foci using a fluorescence microscope and quantify the number of foci per cell using image analysis software (e.g., ImageJ/Fiji).

Visualizations

DNA-PK Signaling Pathway in NHEJ

Caption: The DNA-PK signaling pathway in non-homologous end joining (NHEJ).

Experimental Workflow for Assessing DNA-PK Inhibition

Caption: Workflow for evaluating the cellular effects of a DNA-PK inhibitor.

Clinical Perspectives

The development of DNA-PK inhibitors is an active area of cancer research, with several compounds currently under clinical investigation.[7][8][9][10] These trials are primarily focused on evaluating the safety and efficacy of DNA-PK inhibitors in combination with radiotherapy or DNA-damaging chemotherapeutic agents in patients with various solid tumors and hematological malignancies. The results of these trials will be crucial in determining the clinical utility of targeting the DNA-PK signaling pathway for cancer treatment.

Conclusion

The DNA-PK signaling pathway represents a key mechanism of DNA repair and a critical survival pathway for cancer cells, particularly in the context of genotoxic therapies. The specific inhibition of this pathway, exemplified by molecules such as this compound, holds significant promise for enhancing the efficacy of current cancer treatments. The experimental protocols and data presented in this guide provide a framework for researchers and drug developers to further investigate the therapeutic potential of DNA-PK inhibition and to advance the development of novel anticancer strategies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | DNA-PK | PI3K | PI4K | TargetMol [targetmol.com]

- 3. selleckchem.com [selleckchem.com]

- 4. selleckchem.com [selleckchem.com]

- 5. promega.com.cn [promega.com.cn]

- 6. Immunofluorescence Staining of γH2AX [bio-protocol.org]

- 7. Facebook [cancer.gov]

- 8. Facebook [cancer.gov]

- 9. researchgate.net [researchgate.net]

- 10. Unlocking the Therapeutic Potential of DNA-PKcs in Cancer: Comprehensive Insights into Mechanisms and Clinical Applications [mdpi.com]

An In-depth Technical Guide to Specific Inhibitors of DNA-Dependent Protein Kinase (DNA-PK)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of specific inhibitors targeting the DNA-dependent protein kinase (DNA-PK), a critical enzyme in the non-homologous end joining (NHEJ) pathway for DNA double-strand break repair. Given the central role of DNA-PK in maintaining genomic integrity, its inhibition represents a promising therapeutic strategy, particularly in oncology, to sensitize cancer cells to DNA-damaging agents like radiotherapy and chemotherapy.

Core Concepts: DNA-PK and the NHEJ Pathway

DNA double-strand breaks (DSBs) are among the most cytotoxic forms of DNA damage. The NHEJ pathway is a major mechanism for repairing DSBs and is active throughout the cell cycle. The DNA-PK holoenzyme, consisting of the catalytic subunit (DNA-PKcs) and the Ku70/Ku80 heterodimer, is a central player in this pathway. The Ku heterodimer recognizes and binds to the broken DNA ends, recruiting and activating DNA-PKcs. Activated DNA-PKcs then phosphorylates a number of downstream targets to facilitate the processing and ligation of the broken ends, ultimately restoring the integrity of the DNA.

Featured DNA-PK Inhibitors: A Quantitative Overview

A number of small molecule inhibitors targeting the ATP-binding site of DNA-PKcs have been developed. These inhibitors vary in their potency and selectivity. The following tables summarize the quantitative data for several prominent DNA-PK inhibitors.

| Inhibitor | Type | Biochemical IC50 (DNA-PK) | Cellular IC50 (pDNA-PKcs S2056 inhibition) | Reference(s) |

| M3814 (Peposertib/Nedisertib) | Selective DNA-PK inhibitor | ≤ 3 nM | ~46 nM | [1][2] |

| AZD7648 | Potent and selective DNA-PK inhibitor | 0.6 nM | 92 nM (in A549 cells) | [3] |

| NU7441 | Potent and selective DNA-PK inhibitor | 14 nM | 0.3 µM | [4] |

| CC-115 | Dual DNA-PK and mTOR inhibitor | 13 nM (DNA-PK), 21 nM (mTOR) | Not explicitly for pDNA-PKcs | [5] |

| VX-984 | Selective, ATP-competitive DNA-PK inhibitor | Not explicitly stated | Concentration-dependent inhibition (0-500 nM) | [6][7] |

| SCR7 | DNA Ligase IV inhibitor (indirectly affects NHEJ) | Not applicable (targets Ligase IV) | Not applicable (targets Ligase IV) | [8] |

Table 1: Potency of Selected DNA-PK Inhibitors

| Inhibitor | Selectivity over PI3Kα | Selectivity over ATM | Selectivity over ATR | Selectivity over mTOR | Reference(s) |

| M3814 (Peposertib/Nedisertib) | High selectivity reported | High selectivity reported | High selectivity reported | High selectivity reported | [9] |

| AZD7648 | >100-fold | >100-fold | >100-fold | >100-fold | [3] |

| NU7441 | ~100-fold | High selectivity reported | High selectivity reported | High selectivity reported | [4] |

| CC-115 | ~40-fold | >1000-fold | >1000-fold | Dual inhibitor | [5] |

| VX-984 | Selective | Selective | Selective | Selective | [10] |

Table 2: Selectivity Profile of Selected DNA-PK Inhibitors

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental evaluation of DNA-PK inhibitors, the following diagrams have been generated using the DOT language.

Caption: The Non-Homologous End Joining (NHEJ) signaling pathway and the point of intervention by specific DNA-PK inhibitors.

References

- 1. DNA-PKcs chemical inhibition versus genetic mutation: Impact on the junctional repair steps of V(D)J recombination - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Inhibition of DNA-PK with AZD7648 Sensitizes Tumor Cells to Radiotherapy and Induces Type I IFN-Dependent Durable Tumor Control - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Pharmacologic Inhibitor of DNA-PK, M3814, Potentiates Radiotherapy and Regresses Human Tumors in Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. M3814, a DNA-PK Inhibitor, Modulates ABCG2-Mediated Multidrug Resistance in Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | DNA-PK Inhibitor, M3814, as a New Combination Partner of Mylotarg in the Treatment of Acute Myeloid Leukemia [frontiersin.org]

- 10. Structural insights into inhibitor regulation of the DNA repair protein DNA-PKcs - PMC [pmc.ncbi.nlm.nih.gov]

Lturm34: A Technical Guide to its Discovery and Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lturm34 has emerged as a potent and highly selective inhibitor of DNA-dependent protein kinase (DNA-PK), a critical enzyme in the non-homologous end joining (NHEJ) DNA repair pathway. This technical guide provides an in-depth overview of the discovery, chemical synthesis, and biological evaluation of this compound. It is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of targeting DNA-PK. This document details the experimental protocols for key assays, presents quantitative data in a structured format, and visualizes the relevant signaling pathways and experimental workflows.

Discovery of this compound

This compound, also identified as compound 20k, was discovered through a focused medicinal chemistry effort aimed at developing novel inhibitors of the phosphatidylinositol 3-kinase (PI3K) family, which shares structural homology with DNA-PK.[1][2][3][4] A series of 8- and 6-aryl-substituted-1,3-benzoxazines were synthesized and screened for their activity against both PI3K and DNA-PK.[1][2][3][4]

This screening campaign revealed that while many compounds in the series exhibited activity against PI3K isoforms, this compound demonstrated exceptional potency and selectivity for DNA-PK.[1][2][3][4] This discovery highlighted this compound as a valuable tool for studying the cellular functions of DNA-PK and as a potential lead compound for the development of novel anticancer therapeutics.

Chemical Synthesis of this compound

The chemical synthesis of this compound and its analogues was achieved through a multi-step process. A key innovation in the synthesis was the development of an improved method for the preparation of the intermediate, 3-bromo-2-hydroxybenzoic acid.[1][2][3][4] The core benzoxazine scaffold was constructed, followed by the introduction of the aryl substituent at the 8-position via a Suzuki coupling reaction.[1][2][3][4]

Experimental Workflow for this compound Discovery and Synthesis

Caption: A flowchart illustrating the key stages in the chemical synthesis and subsequent screening process that led to the discovery of this compound.

Biological Activity and Quantitative Data

This compound exhibits potent inhibitory activity against DNA-PK with an IC50 of 34 nM.[5][6] A key feature of this compound is its remarkable selectivity for DNA-PK over class I PI3K isoforms, being 170-fold more selective for DNA-PK.[1][2][3][4][5][6][7][8] This high degree of selectivity makes it a superior tool for dissecting the specific roles of DNA-PK in cellular processes.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 (µM) |

| DNA-PK | 0.034[1][2][3][4][5][7][8] |

| PI3Kβ | 5.8[5][6] |

| PI3Kδ | 8.5[5][6] |

In addition to its enzymatic activity, this compound has demonstrated antiproliferative effects against a panel of human cancer cell lines.[1][2][3][4][5][6] Notably, it showed up to 54% growth inhibition against the HOP-92 non-small cell lung cancer cell line.[5][6]

Table 2: Antiproliferative Activity of this compound

| Cell Line | Cancer Type | Growth Inhibition (%) |

| HOP-92 | Non-Small Cell Lung | 54[5][6] |

| Multiple (11 of 16 tested) | Various | Active[5][6] |

Signaling Pathways

DNA-PK and the Non-Homologous End Joining (NHEJ) Pathway

DNA-PK is a key component of the NHEJ pathway, a major mechanism for the repair of DNA double-strand breaks (DSBs). Upon DNA damage, the Ku70/80 heterodimer binds to the broken DNA ends and recruits the catalytic subunit, DNA-PKcs. This forms the active DNA-PK holoenzyme, which then phosphorylates various downstream targets to facilitate DNA end processing and ligation. By inhibiting DNA-PK, this compound effectively blocks this crucial DNA repair pathway, leading to the accumulation of DNA damage and ultimately cell death in cancer cells.

DNA-PK Signaling Pathway in NHEJ

Caption: The role of DNA-PK in the Non-Homologous End Joining (NHEJ) pathway and the inhibitory action of this compound.

The PI3K/Akt Signaling Pathway

The PI3K/Akt signaling pathway is a critical intracellular cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism. While this compound is significantly more selective for DNA-PK, its development originated from a series of PI3K inhibitors. Understanding this pathway provides context for the selectivity of this compound. The pathway is initiated by the activation of receptor tyrosine kinases, leading to the activation of PI3K, which then phosphorylates PIP2 to PIP3. PIP3 acts as a second messenger, recruiting and activating Akt, which in turn phosphorylates numerous downstream targets.

Simplified PI3K/Akt Signaling Pathway

Caption: An overview of the PI3K/Akt signaling cascade, which plays a central role in cell growth and survival.

Experimental Protocols

DNA-PK and PI3K Kinase Assays

The inhibitory activity of this compound against DNA-PK and PI3K isoforms was determined using in vitro kinase assays.

Protocol:

-

Compound Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to a stock concentration of 10 mM and stored at -20°C.[5] Serial dilutions are prepared in DMSO.

-

Reaction Mixture: The kinase reaction is performed in a 50 µL volume containing 20 mM HEPES (pH 7.5), 5 mM MgCl₂, 180 µM phosphatidylinositol (PI) as the substrate, and 10 µM ATP.[5]

-

Enzyme and Inhibitor Addition: The respective kinase (DNA-PK or PI3K isoform) and varying concentrations of this compound (or vehicle control) are added to the reaction mixture.

-

Incubation: The reaction is incubated for 60 minutes at room temperature.[5]

-

Reaction Termination and Detection: The reaction is stopped by the addition of 50 µL of Kinase-Glo® reagent, followed by a 15-minute incubation.[5]

-

Data Acquisition: Luminescence is measured using a plate reader.[5]

-

Data Analysis: The concentration of inhibitor that reduces enzyme activity by 50% (IC50) is calculated from the dose-response curves using appropriate software (e.g., GraphPad Prism).[5]

NCI-60 Human Tumor Cell Line Screen

The antiproliferative activity of this compound was evaluated using the National Cancer Institute's 60 human tumor cell line panel.

Protocol:

-

Cell Plating: Human tumor cell lines are seeded in 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells per well, depending on the cell line's doubling time.[9] The cells are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.[9]

-

Incubation: Plates are incubated for 24 hours at 37°C, 5% CO₂, 95% air, and 100% relative humidity prior to drug addition.[9]

-

Drug Addition: this compound is initially tested at a single high dose (10⁻⁵ M).[9] Compounds showing significant growth inhibition proceed to a five-dose screen.

-

Incubation with Drug: The cells are incubated with the compound for a specified period.

-

Cell Viability Assay: Cell viability is determined using a suitable assay, such as the sulforhodamine B (SRB) assay.

-

Data Analysis: The percentage of cell growth is calculated relative to untreated control cells. The data is often presented as a mean graph of the percent growth. Values between 0 and 100 indicate growth inhibition, while values less than 0 indicate cell lethality.[9]

Conclusion

This compound is a groundbreaking molecule that has significantly advanced the study of DNA-PK. Its high potency and selectivity make it an invaluable research tool and a promising candidate for further preclinical and clinical development as an anticancer agent. This technical guide provides a comprehensive foundation for researchers and drug developers to understand and utilize this compound in their work. The detailed protocols and pathway diagrams offer practical guidance for experimental design and data interpretation. Future investigations will likely focus on optimizing the pharmacokinetic properties of this compound and exploring its efficacy in combination with other cancer therapies.

References

- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 2. PI3K-PKB/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, structure elucidation, DNA-PK and PI3K and anti-cancer activity of 8- and 6-aryl-substituted-1-3-benzoxazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. research.monash.edu [research.monash.edu]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 7. selleckchem.com [selleckchem.com]

- 8. selleckchem.com [selleckchem.com]

- 9. dctd.cancer.gov [dctd.cancer.gov]

role of Lturm34 in non-homologous end joining

An In-Depth Technical Guide on the Core Role of DNA-PK in Non-Homologous End Joining and its Inhibition by LTURM34

For Researchers, Scientists, and Drug Development Professionals

Introduction

DNA double-strand breaks (DSBs) are among the most cytotoxic forms of DNA damage, capable of inducing genomic instability, carcinogenesis, or cell death if not properly repaired.[1] In mammalian cells, the primary pathway for repairing such lesions is Non-Homologous End Joining (NHEJ).[2][3] This pathway directly ligates broken DNA ends, a process that is active throughout the cell cycle.[4] A central player in this critical repair mechanism is the DNA-dependent protein kinase (DNA-PK).[4][5] This guide provides a detailed overview of the NHEJ pathway, the pivotal function of DNA-PK, and the mechanism of its inhibition by small molecules, with a specific focus on this compound, a potent and selective DNA-PK inhibitor.

The Non-Homologous End Joining (NHEJ) Pathway

The canonical NHEJ pathway is a multi-step process involving several core protein factors that act in a coordinated fashion to recognize, process, and ligate DSBs.

-

DSB Recognition and Synapsis: The process is initiated by the rapid recognition and binding of the Ku70/Ku80 heterodimer to the broken DNA ends.[6][7] Ku forms a ring-shaped structure that encircles the DNA, protecting the ends from excessive nucleolytic degradation.[6][8] Once bound, Ku acts as a scaffold to recruit the DNA-dependent protein kinase catalytic subunit (DNA-PKcs), a large serine/threonine kinase, to form the active DNA-PK holoenzyme.[3][6][9] The formation of this complex helps to stabilize and bring the two DNA ends together in a process called synapsis.[9]

-

DNA End Processing: Many DSBs, particularly those induced by ionizing radiation, have non-ligatable or "dirty" ends.[1] The NHEJ machinery must process these ends to create compatible termini for ligation. This involves the recruitment of various enzymes, including nucleases and polymerases. The nuclease Artemis is recruited and activated through phosphorylation by DNA-PKcs to trim overhangs and resolve hairpin structures.[7][10] DNA polymerases, such as Pol λ and Pol μ, can then be recruited to fill in gaps.[8][9]

-

Ligation: The final step is the ligation of the processed DNA ends. This is carried out by the DNA Ligase IV complex, which consists of the catalytic subunit DNA Ligase IV (LIG4) and its stabilizing partner, XRCC4.[2][9] The activity of this complex is stimulated by the XRCC4-like factor (XLF).[2] The entire complex is brought to the site of damage, and its function is coordinated by the DNA-PK-mediated synaptic complex.

The Central Role of DNA-PK in NHEJ

DNA-PK, comprising Ku70/80 and DNA-PKcs, is the master regulator of NHEJ. Its functions are multifaceted and critical for the pathway's efficiency and fidelity.

-

Sensing and Scaffolding: Ku70/80 acts as the primary sensor of DSBs.[6] Upon binding, it recruits DNA-PKcs, whose kinase activity is activated upon association with the Ku-DNA complex.[3][4] This assembly forms a scaffold that tethers the DNA ends and recruits downstream processing and ligation factors.[4]

-

Kinase Activity and Regulation: The kinase activity of DNA-PKcs is indispensable for NHEJ.[2][7] DNA-PKcs phosphorylates a host of substrates, including itself (autophosphorylation), Artemis, XRCC4, and other factors.[4][11] Autophosphorylation of DNA-PKcs is believed to induce a conformational change that regulates its own activity and facilitates its dissociation from the DNA ends, allowing access for other repair proteins to complete the process.[5][7][11] The inhibition of this kinase activity leads to a severe defect in DSB repair and increased sensitivity to radiation.[3][12]

-

Interaction Hub: DNA-PKcs serves as a central hub for protein-protein interactions within the NHEJ complex. It physically interacts with the C-terminus of Ku80, which is essential for its recruitment.[6][9] It also directly interacts with and activates the Artemis nuclease, which is crucial for processing complex DNA ends.[10]

Pharmacological Inhibition of DNA-PK: The Case of this compound

Given the critical role of DNA-PK in cell survival following DNA damage, its inhibition represents a promising therapeutic strategy, particularly for sensitizing cancer cells to radiotherapy and chemotherapy. This compound is a small molecule inhibitor that targets the kinase activity of DNA-PKcs.

Mechanism of Action: this compound acts as an ATP-competitive inhibitor of the DNA-PKcs kinase domain. By blocking the kinase activity, it prevents the phosphorylation of downstream NHEJ factors and the crucial autophosphorylation of DNA-PKcs itself. This traps the inactive DNA-PK complex at the DNA ends, physically obstructing the recruitment of processing enzymes and the ligation complex, thereby halting the NHEJ repair process.[7][13] This leads to an accumulation of unrepaired DSBs, ultimately triggering cell death.

Quantitative Data: Potency and Selectivity of this compound

The efficacy of a pharmacological inhibitor is defined by its potency (how much of the drug is needed) and its selectivity (how specifically it hits the intended target). This compound has demonstrated high potency and selectivity for DNA-PK.

| Compound | Target | IC50 (nM) | Selectivity vs. PI3K | Reference |

| This compound | DNA-PK | 34 | 170-fold | [14][15] |

| This compound | PI3Kβ | 5,800 | - | [14] |

| This compound | PI3Kδ | 8,500 | - | [14] |

IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.

Visualizations

Signaling Pathway of Canonical Non-Homologous End Joining

References

- 1. coordination-of-dna-pk-activation-and-nuclease-processing-of-dna-termini-in-nhej - Ask this paper | Bohrium [bohrium.com]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. oncotarget.com [oncotarget.com]

- 4. DNA-dependent protein kinase in nonhomologous end joining: a lock with multiple keys? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure of an activated DNA-PK and its implications for NHEJ - PMC [pmc.ncbi.nlm.nih.gov]

- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 7. A structural model for regulation of NHEJ by DNA-PKcs autophosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The role of DNA polymerase activity in human non-homologous end joining - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Coordination of DNA–PK Activation and Nuclease Processing of DNA Termini in NHEJ - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. DNA double strand break repair via non-homologous end-joining - Davis - Translational Cancer Research [tcr.amegroups.org]

- 12. Inhibiting DNA-PKcs in a non-homologous end-joining pathway in response to DNA double-strand breaks - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inhibition of the non homologous end joining process in the context of hypoxic tumor cells - Salles - Translational Cancer Research [tcr.amegroups.org]

- 14. medchemexpress.com [medchemexpress.com]

- 15. selleckchem.com [selleckchem.com]

Unraveling the Antiproliferative Potential of Lturm34: A Technical Overview

An in-depth examination of the synthetic compound Lturm34 reveals promising antiproliferative activity against a range of human cancer cell lines. This technical guide synthesizes the available data on this compound, presenting its effects on cancer cell growth, and a proposed mechanism of action. The information is targeted towards researchers, scientists, and drug development professionals in the field of oncology.

A novel synthetic compound, this compound, designed to mimic the structural complexity of biologically active natural products, has demonstrated significant in vitro antiproliferative properties. The molecule features a polycyclic system with six fused rings, five chiral centers, and two oxygen-rich glucose moieties.[1] This design intentionally leverages the metabolic characteristics of tumor cells, particularly their high glucose consumption, to potentially enhance cellular uptake and therapeutic efficacy.[1]

Quantitative Data on Antiproliferative Activity

This compound was evaluated by the National Cancer Institute (NCI) against a panel of 57 human cancer cell lines. The compound exhibited broad-spectrum antiproliferative activity, with GI50 (50% growth inhibition) values ranging from 0.47 to 5.43 µM. The mean GI50 value across all tested cell lines was 1.51 µM.[1] Further investigation into its mechanism was focused on the MDA-MB231 breast cancer cell line, a model known for its aggressive and poorly differentiated nature, lacking expression of estrogen, progesterone, and HER-2/neu receptors.[1]

| Parameter | Value | Cell Lines | Source |

| GI50 Range | 0.47 - 5.43 µM | 57 Human Tumor Cell Lines | [1] |

| Mean GI50 | 1.51 µM | 57 Human Tumor Cell Lines | [1] |

| Focus for Mechanistic Studies | - | MDA-MB231 (Breast Cancer) | [1] |

Proposed Mechanism of Action

The design of this compound as an O-glycoconjugate derivative suggests a targeted approach to exploiting the metabolic reprogramming observed in cancer cells. Tumor cells are known to upregulate glucose transporters (GLUTs) to meet their high energy demands for rapid proliferation.[1] The glucose moieties on this compound are hypothesized to act as substrates for these transporters, facilitating the compound's entry into cancer cells. This targeted uptake mechanism, in addition to passive diffusion, could lead to an increased intracellular concentration of the drug, thereby enhancing its antiproliferative effects.[1]

Experimental Protocols

While detailed, step-by-step experimental protocols for the synthesis and evaluation of this compound are not fully provided in the available literature, the key methodologies employed can be outlined as follows:

In Vitro Antiproliferative Assay (NCI-60 Cell Line Screen)

-

Cell Culture: 57 different human tumor cell lines were cultured under standard conditions.

-

Compound Preparation: this compound was dissolved in an appropriate solvent to create stock solutions.

-

Treatment: Cells were exposed to various concentrations of this compound for a specified period.

-

Growth Inhibition Measurement: The sulforhodamine B (SRB) assay was likely used to determine cell density and calculate the GI50 values. This is a standard protocol in the NCI-60 screen.

Mechanistic Studies in MDA-MB231 Cells

Further studies on the MDA-MB231 cell line were undertaken to elucidate the mechanism of action. The specific experiments are not detailed, but a general workflow can be inferred.

Future Directions

The initial findings on this compound are promising, suggesting that the strategy of targeting glucose metabolism in cancer cells is a viable approach for developing new anticancer agents. Further research is warranted to fully elucidate the molecular mechanisms underlying its antiproliferative activity. Future studies should focus on:

-

Confirming the role of GLUT transporters in the cellular uptake of this compound.

-

Identifying the specific intracellular targets and signaling pathways modulated by this compound.

-

Evaluating the in vivo efficacy and safety of this compound in preclinical animal models of cancer.

A comprehensive understanding of these aspects will be crucial for the potential translation of this compound into a clinical candidate for cancer therapy.

References

The Potent and Selective DNA-PK Inhibitor, LTURM34: A Technical Overview of its Anti-Tumor Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of LTURM34, a potent and selective inhibitor of the DNA-dependent protein kinase (DNA-PK). The document details its inhibitory activity, its effects on tumor cell line growth, and the experimental protocols utilized for its characterization.

Core Efficacy and Selectivity

This compound has been identified as a specific inhibitor of DNA-PK, a crucial enzyme in the non-homologous end joining (NHEJ) pathway for DNA double-strand break repair. Its potent activity and high selectivity make it a compelling candidate for further investigation in oncology.

Quantitative Inhibitory Activity

The inhibitory potency of this compound against DNA-PK and its selectivity over related PI3K isoforms have been quantified through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values are summarized below.

| Target Enzyme | IC50 (nM) | Selectivity vs. PI3Kβ | Selectivity vs. PI3Kδ |

| DNA-PK | 34 | 170-fold | 250-fold |

| PI3Kβ | 5,800 | - | - |

| PI3Kδ | 8,500 | - | - |

| Data sourced from cell-free assays.[1][2][3] |

Impact on Tumor Cell Proliferation

This compound demonstrates significant antiproliferative activity across a range of tumor cell lines.[1][2][3] While comprehensive IC50 values for a wide panel of cell lines are not publicly available, studies have shown its consistent activity. For instance, in a panel of 16 selected cell lines, this compound was active against 11 of them.[2][3] Notably, it exhibited up to 54% inhibition of proliferation in the HOP-92 non-small cell lung cancer cell line.[2][3]

Signaling Pathway

This compound exerts its anti-tumor effect by inhibiting the DNA-PK signaling pathway, a critical component of the cellular response to DNA damage. Specifically, it disrupts the non-homologous end joining (NHEJ) pathway, which is a major mechanism for repairing DNA double-strand breaks (DSBs). In many cancer cells, there is an over-reliance on this repair pathway, making its inhibition a promising therapeutic strategy.

DNA-PK Signaling in Non-Homologous End Joining (NHEJ)

Experimental Protocols

The following sections detail the methodologies employed to characterize the activity of this compound.

DNA-PK Inhibition Assay (In Vitro)

This assay quantifies the ability of this compound to inhibit the enzymatic activity of DNA-PK.

Materials:

-

This compound

-

Recombinant DNA-PK enzyme

-

PI3K enzymes (for selectivity profiling)

-

ATP

-

Substrate (e.g., a specific peptide)

-

Kinase-Glo® Luminescent Kinase Assay Kit

-

Assay Buffer (e.g., 20 mM HEPES pH 7.5, 5 mM MgCl2)

-

DMSO

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound by dissolving it in DMSO (e.g., at 10 mM) and store at -20°C.[2]

-

Create a serial dilution of this compound in 20% (v/v) DMSO to generate a range of concentrations for testing.[2]

-

In a microplate, combine the DNA-PK enzyme, the specific substrate (e.g., 180 µM PI), and ATP (e.g., 10 µM) in the assay buffer.[2]

-

Add the diluted this compound or DMSO (vehicle control) to the respective wells.

-

Incubate the reaction mixture at room temperature for 60 minutes.[2]

-

Stop the reaction by adding the Kinase-Glo® reagent.[2]

-

Incubate for an additional 15 minutes to allow the luminescent signal to stabilize.[2]

-

Measure the luminescence using a microplate reader.[2]

-

Analyze the data using appropriate software (e.g., GraphPad Prism) to calculate the IC50 value by fitting the concentration-response data to a suitable model.[2]

Cell Proliferation Assay

This assay measures the effect of this compound on the growth of tumor cell lines. A common method is the MTT or CCK-8 assay.

Materials:

-

Tumor cell lines of interest

-

Complete cell culture medium

-

This compound

-

MTT or CCK-8 reagent

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the tumor cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare a serial dilution of this compound in the cell culture medium.

-

Remove the old medium from the cells and add the medium containing different concentrations of this compound or DMSO (vehicle control).

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Add the MTT or CCK-8 reagent to each well and incubate according to the manufacturer's instructions.

-

For MTT assays, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of cell proliferation inhibition relative to the vehicle control and determine the IC50 value.

Workflow for Cell Proliferation Assay

References

Methodological & Application

Application Notes and Protocols for the In Vitro Use of Lturm34

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lturm34 is a potent and specific inhibitor of the DNA-dependent protein kinase (DNA-PK), a key enzyme in the non-homologous end joining (NHEJ) pathway for DNA double-strand break repair.[1][2] With an IC50 of 34 nM for DNA-PK, this compound demonstrates high selectivity, being 170-fold more selective for DNA-PK over phosphatidylinositol 3-kinase (PI3K).[1][2] Its ability to inhibit DNA repair processes makes it a valuable tool for cancer research and a potential candidate for combination therapies with DNA-damaging agents. These application notes provide detailed protocols for the in vitro characterization of this compound.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activity of this compound and the growth inhibitory activity of a related dual DNA-PK/PI3K inhibitor, KU-0060648.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 (nM) |

| DNA-PK | 34 |

| PI3Kβ | 5800 |

| PI4Kδ | 8500 |

Data sourced from MedchemExpress and Selleck Chemicals.[1][2]

Table 2: Representative Growth Inhibitory (GI50) Values for the DNA-PK/PI3K Inhibitor KU-0060648

| Cell Line | Cancer Type | GI50 (µM) |

| SW620 | Colon | 0.95 |

| LoVo | Colon | 0.21 |

| MCF7 | Breast | 0.27 |

| T47D | Breast | 0.41 |

| MDA-MB-231 | Breast | 1.0 |

Note: This data is for the related compound KU-0060648 and is provided as a representative example of the antiproliferative activity of this inhibitor class. Specific GI50 values for this compound across a cancer cell line panel are not publicly available at this time.

Signaling Pathway

This compound targets DNA-PK, a critical component of the DNA Damage Response (DDR) pathway. Specifically, it inhibits the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks (DSBs).

Experimental Workflow

A general workflow for evaluating the in vitro effects of this compound is outlined below.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is for determining the effect of this compound on the viability and proliferation of cancer cell lines.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound stock solution (10 mM in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.

-

Prepare serial dilutions of this compound in complete medium from the 10 mM stock. The final DMSO concentration should be less than 0.5%.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

-

Incubate the plate for 72 hours at 37°C.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value.

Western Blot for DNA-PKcs Phosphorylation

This protocol is to assess the inhibition of DNA-PKcs autophosphorylation by this compound.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound

-

Etoposide or other DNA-damaging agent

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-DNA-PKcs (Ser2056), anti-DNA-PKcs, anti-γH2AX, anti-β-actin

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

SDS-PAGE equipment and reagents

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Pre-treat cells with various concentrations of this compound for 1 hour.

-

Induce DNA damage by treating with etoposide (e.g., 10 µM) for 1 hour.

-

Wash cells with ice-cold PBS and lyse with 100 µL of lysis buffer per well.

-

Quantify protein concentration using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and visualize the protein bands using an ECL detection system.

Quantitative PCR (qPCR) for DNA Damage Response Gene Expression

This protocol is to evaluate the effect of this compound on the expression of genes involved in the DNA damage response.

Materials:

-

Cancer cell lines

-

This compound

-

DNA-damaging agent

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green)

-

Primers for target genes (e.g., GADD45A, CDKN1A) and a housekeeping gene (e.g., GAPDH)

-

qPCR instrument

Procedure:

-

Treat cells with this compound and/or a DNA-damaging agent as described for the Western blot protocol.

-

Extract total RNA from the cells using a commercial kit.

-

Synthesize cDNA from 1 µg of total RNA.

-

Perform qPCR using the synthesized cDNA, primers for the target and housekeeping genes, and a qPCR master mix.

-

Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression.

Cell Cycle Analysis by Flow Cytometry

This protocol is to determine the effect of this compound on cell cycle distribution.

Materials:

-

Cancer cell lines

-

This compound

-

70% ethanol (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Treat cells with this compound for 24-48 hours.

-

Harvest both adherent and floating cells and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS and resuspend in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the cell cycle distribution using a flow cytometer.

Apoptosis Assay by Annexin V Staining

This protocol is to assess the induction of apoptosis by this compound.

Materials:

-

Cancer cell lines

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Treat cells with this compound for 48-72 hours.

-

Harvest both adherent and floating cells and wash with PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each sample.

-

Analyze the cells by flow cytometry within 1 hour. Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.

References

Lturm34: Application Notes and Protocols for Cell Culture Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lturm34 is a potent and highly selective inhibitor of DNA-dependent protein kinase (DNA-PK), a key enzyme in the DNA damage response (DDR) pathway.[1][2] Its specificity makes it a valuable tool for investigating the role of DNA-PK in various cellular processes, including cell cycle regulation, apoptosis, and senescence. These application notes provide detailed protocols for utilizing this compound in cell culture studies to assess its effects on cell viability, proliferation, and to elucidate its mechanism of action through signaling pathway analysis.

Product Information

| Characteristic | Value |

| Target | DNA-dependent protein kinase (DNA-PK) |

| IC50 | 0.034 µM (34 nM)[1][2] |

| Selectivity | >170-fold selective for DNA-PK over PI3K isoforms[1][2] |

| Molecular Weight | 414.48 g/mol |

| Solubility | Soluble in DMSO (up to 82 mg/mL) |

| Storage | Store stock solutions at -20°C or -80°C[3][1] |

Recommended Working Concentrations

The optimal concentration of this compound will vary depending on the cell line and the specific experimental endpoint. It is recommended to perform a dose-response curve to determine the effective concentration for each specific application. Based on available data, a starting range of 0.1 µM to 10 µM is suggested for most cell culture experiments.

| Experiment | Cell Line | Concentration Range | Observed Effect |

| DNA-PK Inhibition | Cell-free assay | 0.034 µM (IC50) | Potent inhibition of DNA-PK activity |

| Anti-proliferative Activity | Various tumor cell lines | Not specified | Inhibition of proliferation[1][2] |

| PI3K Inhibition | Cell-free assay | > 5 µM (IC50 for PI3K isoforms) | Minimal inhibition of PI3K activity[1] |

Experimental Protocols

Preparation of this compound Stock Solution

-

Reconstitution: Prepare a high-concentration stock solution of this compound in sterile DMSO. For example, to prepare a 10 mM stock solution, dissolve 4.145 mg of this compound in 1 mL of DMSO.

-

Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term storage.[3][1]

Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound stock solution

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Allow cells to adhere overnight.

-

Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium to the respective wells. Include a vehicle control (DMSO) at the same final concentration as in the this compound-treated wells.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.

-

Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol outlines the detection of apoptosis by flow cytometry using Annexin V-FITC and Propidium Iodide (PI) staining.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound stock solution

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound and a vehicle control for the chosen duration.

-

Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells by flow cytometry within one hour. Annexin V-FITC positive, PI negative cells are in early apoptosis, while Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.

Signaling Pathway Analysis

This compound inhibits DNA-PK, a critical component of the Non-Homologous End Joining (NHEJ) pathway for DNA double-strand break repair. Inhibition of DNA-PK is expected to lead to an accumulation of DNA damage and activation of downstream signaling pathways, ultimately leading to cell cycle arrest or apoptosis.

Caption: this compound inhibits DNA-PK, leading to impaired DNA repair and apoptosis.

Experimental Workflow

The following diagram outlines a typical workflow for studying the effects of this compound in cell culture.

Caption: A typical workflow for investigating the cellular effects of this compound.

Troubleshooting

| Problem | Possible Cause | Solution |

| Low Solubility | Improper solvent or concentration | Ensure this compound is fully dissolved in DMSO before further dilution in aqueous media. |

| Inconsistent Results | Cell passage number, seeding density, or reagent variability | Maintain consistent cell culture practices and use fresh reagents. |

| High Background in Assays | High concentration of DMSO vehicle | Ensure the final DMSO concentration in the culture medium is low (<0.5%) and consistent across all wells. |

Conclusion

This compound is a powerful research tool for studying the DNA damage response and the specific role of DNA-PK. The protocols and information provided here serve as a starting point for designing and conducting experiments to explore the cellular effects of this potent inhibitor. Careful optimization of experimental conditions for each specific cell line and assay is crucial for obtaining reliable and reproducible results.

References

Application of Lturm34 in Radiosensitization of Cancer Cells: Information Not Available

Comprehensive searches for "Lturm34" have yielded no specific information regarding its application in the radiosensitization of cancer cells. This compound does not appear in publicly available research literature, clinical trial databases, or other scientific resources. Therefore, the creation of detailed application notes and protocols as requested is not possible at this time.

The term "this compound" may represent an internal project code, a very recently developed compound not yet disclosed in public forums, or a potential misspelling of another agent. Without any foundational data on its mechanism of action, chemical structure, or biological effects, the core requirements of generating quantitative data summaries, experimental protocols, and signaling pathway diagrams cannot be fulfilled.

General Principles of Radiosensitization in Cancer Therapy

While information on this compound is unavailable, the field of oncology is actively exploring various strategies to enhance the efficacy of radiation therapy. Radiosensitizers are chemical or biological agents that make tumor cells more susceptible to the damaging effects of ionizing radiation. The primary goals of using radiosensitizers are to increase tumor control and reduce the radiation dose required, thereby minimizing damage to surrounding healthy tissues.

Key mechanisms of action for known radiosensitizers often involve the modulation of cellular processes that respond to radiation-induced DNA damage. These include:

-

Inhibition of DNA Damage Repair: Radiation therapy works by causing extensive DNA damage, particularly double-strand breaks (DSBs), in cancer cells. Many radiosensitizers function by inhibiting the cellular machinery that repairs this damage, such as the DNA-dependent protein kinase (DNA-PK), ATM, ATR, and PARP proteins.[1][2][3][4][5] By preventing repair, the accumulated DNA damage leads to cell death.

-

Modulation of the Tumor Microenvironment: Some agents can increase the oxygen levels within a tumor. Since oxygen is a potent radiosensitizer, this approach can enhance the effectiveness of radiation in hypoxic (low-oxygen) tumor regions, which are typically more resistant to treatment.[6]

-

Targeting Cell Signaling Pathways: Key signaling pathways that promote cell survival and proliferation, such as the PI3K/AKT/mTOR and EGFR pathways, are often dysregulated in cancer.[7][8] Inhibitors of these pathways can prevent cancer cells from recovering from radiation-induced damage.

-

Cell Cycle Manipulation: The sensitivity of cells to radiation varies depending on their phase in the cell cycle. Some drugs can synchronize cancer cells in a more radiosensitive phase (e.g., G2/M phase), thereby increasing the efficacy of the radiation treatment.[9][10]

Standard Experimental Protocols in Radiosensitization Research

For a hypothetical radiosensitizing agent, a series of standard in vitro and in vivo experiments would be necessary to characterize its effects. These protocols are designed to assess cytotoxicity, the extent of radiosensitization, and the underlying mechanisms.

In Vitro Assays

-

Clonogenic Survival Assay: This is the gold standard for measuring the reproductive viability of cells after treatment with radiation and a potential radiosensitizer.

-

Cell Viability Assays (e.g., MTT, MTS): These assays measure the metabolic activity of cells to determine the cytotoxic effects of the drug alone and in combination with radiation.

-

Apoptosis Assays (e.g., Annexin V/PI staining, Caspase activity assays): These experiments quantify the induction of programmed cell death (apoptosis) following treatment.

-

Immunofluorescence for DNA Damage Markers (e.g., γH2AX): This technique allows for the visualization and quantification of DNA double-strand breaks within the cell nucleus, providing insight into the extent of DNA damage and the kinetics of its repair.

-

Western Blotting: This method is used to analyze the expression and activation of key proteins involved in DNA damage response, cell cycle control, and survival signaling pathways.

-

Flow Cytometry for Cell Cycle Analysis: This technique determines the distribution of cells in different phases of the cell cycle, revealing if the agent causes cell cycle arrest at a particular phase.

In Vivo Studies

-

Tumor Xenograft Models: Human cancer cells are implanted in immunocompromised mice to grow as tumors. These models are used to evaluate the efficacy of the radiosensitizer in combination with radiation on tumor growth delay and overall survival.

-

Toxicity Studies: These are crucial for determining the safety profile of the new agent and its combination with radiation, assessing effects on normal tissues.[4]

Visualizing Experimental Workflows and Signaling Pathways

Diagrams are essential tools for illustrating the complex interactions in cellular signaling and the logical flow of experimental procedures. Graphviz (DOT language) is a powerful tool for generating such diagrams.

Below are example diagrams representing a generic experimental workflow for testing a radiosensitizer and a simplified DNA damage response pathway.

Caption: A generic experimental workflow for evaluating a potential radiosensitizing agent.

Caption: A simplified diagram of the DNA damage response pathway targeted by radiosensitizers.

Should information on "this compound" become publicly available, a detailed application note and protocol can be developed. Researchers interested in this specific compound are encouraged to consult internal documentation or await forthcoming publications.

References

- 1. DNA-PKcs inhibitors sensitize neuroendocrine tumor cells to peptide receptor radionuclide therapy in vitro and in vivo [thno.org]

- 2. Radiosensitization of cervical cancer cells via double-strand DNA break repair inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Targeting DNA repair in cancer: current state and novel approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Radiation and Chemo-Sensitizing Effects of DNA-PK Inhibitors Are Proportional in Tumors and Normal Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Targeting DNA repair pathway in cancer: Mechanisms and clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Frontiers | Improving the Efficacy of Tumor Radiosensitization Through Combined Molecular Targeting [frontiersin.org]

- 8. mdpi.com [mdpi.com]

- 9. ATR inhibition radiosensitizes cells through augmented DNA damage and G2 cell cycle arrest abrogation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PLK1-inhibition can cause radiosensitization or radioresistance dependent on the treatment schedule - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Studies with Lturm34 in Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lturm34 is a potent and selective inhibitor of the DNA-dependent protein kinase (DNA-PK), a key enzyme in the non-homologous end joining (NHEJ) pathway for DNA double-strand break repair.[1][2] With an IC50 of 34 nM for DNA-PK and over 170-fold selectivity against PI3K, this compound presents a promising therapeutic candidate for sensitizing cancer cells to DNA-damaging agents such as radiotherapy and certain chemotherapies.[1][3][4] These application notes provide detailed protocols for evaluating the in vivo efficacy of this compound in xenograft models, a critical step in the preclinical development of this targeted therapy.

Mechanism of Action: Targeting the DNA-PK Signaling Pathway

DNA double-strand breaks (DSBs) are highly cytotoxic lesions that can be induced by ionizing radiation and various chemotherapeutic agents. The NHEJ pathway is a major mechanism for repairing these breaks. The process is initiated by the binding of the Ku70/80 heterodimer to the broken DNA ends, which then recruits the catalytic subunit of DNA-PK (DNA-PKcs). This forms the active DNA-PK holoenzyme, which autophosphorylates and phosphorylates other downstream targets to facilitate the ligation of the broken DNA ends.

This compound, as a specific inhibitor of DNA-PK, blocks this critical repair process. By inhibiting DNA-PK, this compound prevents the repair of DSBs, leading to the accumulation of DNA damage and subsequent cell cycle arrest and apoptosis in cancer cells. This mechanism of action suggests that this compound will be most effective when used in combination with therapies that induce DSBs.

Below is a diagram illustrating the DNA-PK signaling pathway and the point of intervention for this compound.

References

Preparation of Lturm34 Stock Solutions for Laboratory Use

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lturm34 is a potent and selective inhibitor of DNA-dependent protein kinase (DNA-PK), a key enzyme in the non-homologous end joining (NHEJ) pathway of DNA double-strand break repair. With an IC50 of 34 nM for DNA-PK, this compound demonstrates significant selectivity over Class I PI3K isoforms.[1][2] Its ability to induce antiproliferative effects in a variety of tumor cell lines makes it a valuable tool for cancer research and drug development.[1] This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions for in vitro laboratory use.

This compound Properties